

tomatidine derivatives structure-activity relationship studies

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Compound Focus: Tomatidine

CAS No.: 77-59-8

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Comparative Activity of Tomatidine Derivatives

The table below summarizes the Minimum Inhibitory Concentration (MIC) data for **tomatidine** and its leading derivatives against various bacterial strains, highlighting the impact of different chemical modifications.

| Compound Name / Structure | Key Structural Feature | S. aureus (WT) MIC (µg/mL) | S. aureus (SCV) MIC (µg/mL) | E. coli MIC (µg/mL) | Primary Target & Notes |
|---------------------------|---|----------------------------|-----------------------------|---------------------|--|
| Tomatidine (TO, 1) [1] | Natural product; 3β-hydroxyl group (ring A) | >64 [1] | 0.06 [1] | Inactive [1] | Bacterial ATP synthase [2]. Potent only against slow-growing SCVs. |
| FC04-100 (2) [1] | C-3 ethane-1,2-diamine appendage | 8-16 [1] | 0.5-2 [2] | 32-64 [1] | Bacterial ATP synthase [2]. First major derivative with broadened spectrum; activity against WT <i>S. aureus</i> and some Gram-negative activity. |

| Compound Name / Structure | Key Structural Feature | <i>S. aureus</i> (WT) MIC ($\mu\text{g/mL}$) | <i>S. aureus</i> (SCV) MIC ($\mu\text{g/mL}$) | <i>E. coli</i> MIC ($\mu\text{g/mL}$) | Primary Target & Notes |
|--|--|--|---|---|--|
| C-3 Bis-cationic Aryl Derivatives [1] | C-3 bis-cationic group with substituted aryl rings (e.g., 4 , 5 , 8) [1] | ~4 [1] | Information missing | ~16 [1] | Bacterial ATP synthase. Shows significantly improved broad-spectrum activity, including against clinical isolates of MRSA and carbapenem-resistant <i>E. coli</i> . [1] |

Detailed Experimental Protocols

To ensure the reproducibility of the data in the table above, here are the methodologies commonly used in these studies.

- **Minimum Inhibitory Concentration (MIC) Determination**

- **Protocol:** The standard broth microdilution method is used, as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- **Procedure:** Bacterial cells are inoculated into a culture medium (like Mueller-Hinton broth) containing serial two-fold dilutions of the test compound. The samples are incubated at 37°C for a defined period (e.g., 16-20 hours for normal phenotypes, up to 48 hours for slow-growing SCVs).
- **Endpoint:** The MIC is identified as the lowest concentration of the compound that completely prevents visible growth. [1]

- **ATP Synthesis Inhibition Assay**

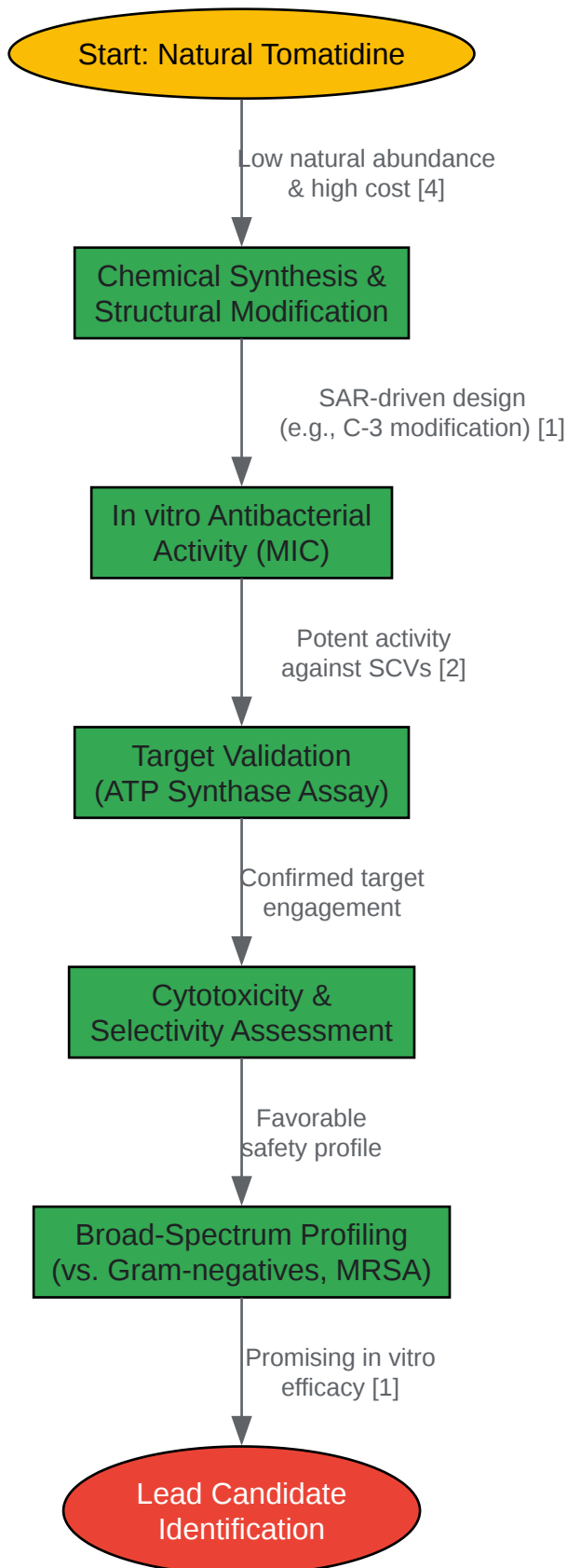
- **Purpose:** To confirm and quantify the inhibition of the bacterial ATP synthase target.
- **Procedure:** Bacterial membrane preparations containing the ATP synthase are incubated with the test compound. The reaction is initiated by adding ADP, and ATP production is measured over time using a luciferase-based assay, which generates light proportional to the ATP concentration.
- **Endpoint:** The degree of inhibition is calculated by comparing the rate of ATP production in treated samples to an untreated control. [2] [1]

- **Cytotoxicity Assays**

- **Purpose:** To evaluate the selectivity of the compounds for bacterial cells over mammalian cells.
- **Common Methods:**
 - **MTT/MTS Assay:** Measures the metabolic activity of cells (e.g., Huh7, Vero).
 - **ATPLite Assay:** Quantifies cellular ATP levels as a viability readout.
 - **Trypan Blue Exclusion:** Counts the number of viable cells that exclude the dye. [3]
- **Application:** These assays determine the **cytotoxic concentration 50 (CC₅₀)**, which is the concentration that reduces cell viability by 50%. A high **Selectivity Index (SI = CC₅₀ / EC₅₀)** is desirable. [2] [3]

Experimental Workflow & Mechanism of Action

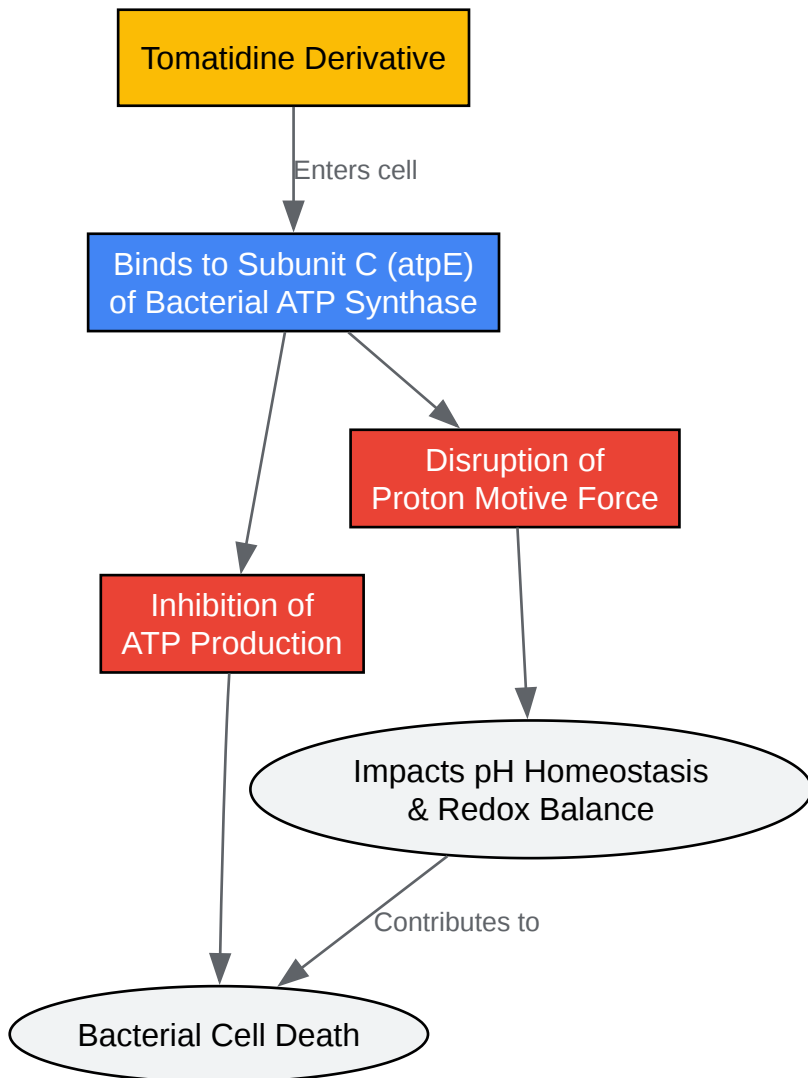
The research into **tomatidine** derivatives follows a logical pathway from synthesis to mechanistic studies. Furthermore, the compounds share a common molecular target.



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Diagram: The typical workflow for evaluating **tomatidine** derivatives, from chemical synthesis to the identification of a lead candidate with broad-spectrum potential.

The primary mechanism of action for these compounds is the inhibition of the bacterial ATP synthase, a critical enzyme for energy production.



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Diagram: The molecular mechanism of **tomatidine** derivatives. By binding to the subunit C of the bacterial ATP synthase, they inhibit energy production, leading to cell death. [2] [1]

Key Research Implications

- **Overcoming Resistance:** Targeting the ATP synthase is a validated but underexplored strategy. It is particularly effective against persistent **Small-Colony Variants (SCVs)**, which are often involved in chronic and relapsing infections. [5] [2] [1]
- **Broad-Spectrum Potential:** Introducing **bis-cationic groups** at the C-3 position is a key strategy to overcome the permeability barrier of Gram-negative bacteria like *E. coli*. This suggests a path toward developing truly broad-spectrum agents. [1]
- **Scaffold for Optimization:** The **tomatidine** steroid alkaloid scaffold has proven highly amenable to chemical modification. The significant boost in activity from C-3 modifications indicates this is a fertile area for further medicinal chemistry exploration. [1]

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